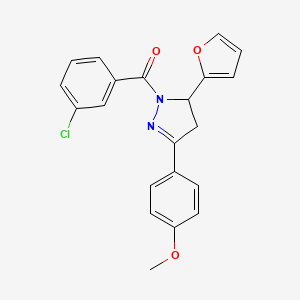

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

(3-chlorophenyl)-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c1-26-17-9-7-14(8-10-17)18-13-19(20-6-3-11-27-20)24(23-18)21(25)15-4-2-5-16(22)12-15/h2-12,19H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVSIKWYLQVNKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the 3-chlorobenzoyl group: This step involves the acylation of the pyrazole ring using 3-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the furan-2-yl group: This can be done through a Suzuki coupling reaction between a furan-2-yl boronic acid and a halogenated pyrazole derivative.

Introduction of the 4-methoxyphenyl group: This step involves a similar coupling reaction using 4-methoxyphenyl boronic acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioesters.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major products formed from these reactions include furanone derivatives, hydroxylated compounds, and substituted amides or thioesters.

Scientific Research Applications

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a potential candidate for drug development.

Medicine: Its derivatives could be explored for therapeutic applications, including as anti-inflammatory or analgesic agents.

Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole: Lacks the furan-2-yl group, which may affect its chemical reactivity and biological activity.

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole: Lacks the methoxy group on the phenyl ring, which may influence its solubility and interaction with biological targets.

1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole: Contains a hydroxyl group instead of a methoxy group, which can alter its hydrogen bonding capability and overall polarity.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be exploited for various applications.

Biological Activity

1-(3-Chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

- Molecular Formula : C16H14ClO3

- Molecular Weight : 286.71 g/mol

- CAS Number : 220526-76-1

- InChI Key : AACRMSQFZNENME-UHFFFAOYSA-N

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

A study demonstrated that certain pyrazole derivatives exhibited significant inhibition of COX-1 and COX-2 activities, with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac . The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups enhances the anti-inflammatory activity .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. For example, pyrazole derivatives have been tested against different cancer cell lines, showing promising cytotoxic effects.

A notable study reported that a series of pyrazole compounds demonstrated potent activity against A431 and Jurkat cancer cell lines, with some exhibiting IC50 values comparable to doxorubicin, a standard chemotherapy agent . The presence of specific substituents on the phenyl ring was identified as critical for enhancing cytotoxicity .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

For instance, a study assessed various pyrazole derivatives for their antibacterial properties using the dilution method, revealing that certain compounds exhibited stronger antibacterial effects than conventional antibiotics . The presence of halogen atoms was found to enhance antimicrobial activity significantly.

Case Studies

-

Anti-inflammatory Study :

- Objective : Evaluate the anti-inflammatory effect of pyrazole derivatives.

- Method : In vivo testing on rat models.

- Findings : Compounds showed a reduction in paw edema by up to 59% compared to control groups.

-

Anticancer Study :

- Objective : Assess cytotoxicity against cancer cell lines.

- Method : MTT assay on A431 and Jurkat cells.

- Findings : Selected compounds had IC50 values lower than doxorubicin.

-

Antimicrobial Study :

- Objective : Test antibacterial activity against various bacterial strains.

- Method : Agar diffusion method.

- Findings : Several derivatives displayed significant inhibition zones compared to standard antibiotics.

Q & A

Q. How to address challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

- Flow chemistry : Continuous synthesis in microreactors improves heat/mass transfer (pilot-scale yield: 82%) .

- DoE optimization : Use factorial design to prioritize factors (e.g., temperature > catalyst loading) .

- Impurity profiling : LC-HRMS identifies byproducts (e.g., over-oxidized furan derivatives) and optimizes purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.